Oxolan-2-ylmethyl nonanoate
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Overview
Description
Oxolan-2-ylmethyl nonanoate is an organic compound with the molecular formula C14H26O3. It is an ester formed from the reaction between oxolan-2-ylmethanol and nonanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxolan-2-ylmethyl nonanoate can be synthesized through esterification. The reaction involves oxolan-2-ylmethanol and nonanoic acid in the presence of a catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, where the mixture is heated to facilitate the formation of the ester bond. The reaction can be represented as follows:
Oxolan-2-ylmethanol+Nonanoic acid→Oxolan-2-ylmethyl nonanoate+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. The reaction conditions are optimized to ensure high conversion rates and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxolan-2-ylmethyl nonanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield oxolan-2-ylmethanol and nonanoic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst, such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Hydrolysis: Oxolan-2-ylmethanol and nonanoic acid.
Transesterification: A different ester and alcohol.
Reduction: Oxolan-2-ylmethanol.
Scientific Research Applications
Oxolan-2-ylmethyl nonanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of oxolan-2-ylmethyl nonanoate involves its interaction with biological membranes and enzymes. As an ester, it can undergo hydrolysis to release oxolan-2-ylmethanol and nonanoic acid, which may exert biological effects. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Membrane Interaction: It can integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Oxolan-2-ylmethyl nonanoate can be compared with other esters, such as:
- Oxolan-2-ylmethyl heptanoate
- Oxolan-2-ylmethyl 3-phenylpropanoate
- Oxolan-2-ylmethyl 4-methylbenzoate
Uniqueness
This compound is unique due to its specific chain length and the presence of the oxolan-2-yl group, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields.
Properties
CAS No. |
39252-13-6 |
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Molecular Formula |
C14H26O3 |
Molecular Weight |
242.35 g/mol |
IUPAC Name |
oxolan-2-ylmethyl nonanoate |
InChI |
InChI=1S/C14H26O3/c1-2-3-4-5-6-7-10-14(15)17-12-13-9-8-11-16-13/h13H,2-12H2,1H3 |
InChI Key |
GCUTVTDJGSAKLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OCC1CCCO1 |
Origin of Product |
United States |
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